molecular formula C9H10IN3O B13078378 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13078378
M. Wt: 303.10 g/mol
InChI Key: KUHFQSYFJWSKGP-UHFFFAOYSA-N
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Description

3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1603315-10-1) is a high-purity chemical compound provided for research applications. This iodinated pyrazolo[1,5-a]pyrimidin-7-one derivative has a molecular formula of C 9 H 10 IN 3 O and a molecular weight of 303.10 g/mol . The compound features a fused bicyclic system central to the pyrazolo[1,5-a]pyrimidine class, which is recognized in medicinal chemistry for its versatile scaffold in developing biologically active molecules . The core pyrazolo[1,5-a]pyrimidine structure is a notable heterocyclic system investigated for its potential as a protein kinase inhibitor (PKI) in targeted cancer therapy . Researchers are exploring such compounds for their ability to inhibit key kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers . The specific 3-iodo substitution on this scaffold is a valuable synthetic handle, making the compound a key intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create diverse libraries for structure-activity relationship (SAR) studies . Beyond oncology research, compounds based on the pyrazolo[1,5-a]pyrimidin-7-one scaffold have demonstrated other biological activities in scientific literature. These include potential as activators (openers) of Kv7/KCNQ potassium channels, which are relevant for neuronal excitability studies , and as antitubercular agents against Mycobacterium tuberculosis . The specific substitution pattern, including the methyl groups and iodine atom, is critical for optimizing binding affinity, selectivity, and overall pharmacological properties . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations for their specific use case.

Properties

Molecular Formula

C9H10IN3O

Molecular Weight

303.10 g/mol

IUPAC Name

3-iodo-2,5,6-trimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10IN3O/c1-4-5(2)11-8-7(10)6(3)12-13(8)9(4)14/h12H,1-3H3

InChI Key

KUHFQSYFJWSKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=C(NN2C1=O)C)I)C

Origin of Product

United States

Preparation Methods

Cyclocondensation and Cyclization

  • Reactants: 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with β-dicarbonyl compounds such as pentane-2,4-dione.
  • Conditions: Mild oxidative cyclization using potassium persulfate (K2S2O8) as an oxidant, often in acetic acid solvent.
  • Outcome: Efficient formation of the pyrazolo[1,5-a]pyrimidine ring system with high yields (87–95%) under mild conditions, ensuring minimal side reactions and degradation.

This cyclization strategy is noted for its operational simplicity and high atom economy, enabling the synthesis of a broad range of derivatives by varying the β-dicarbonyl component, which is crucial for tuning biological activity profiles.

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

  • Technique: Microwave irradiation is employed to accelerate the cyclization process.
  • Benefits: Significantly reduces reaction times (down to minutes), enhances yields, and improves regioselectivity.
  • Application: Used in solvent-free conditions or with high-boiling solvents like DMSO or DMF for preparing pyrazolo[1,5-a]pyrimidine derivatives.
  • Result: Near-quantitative yields with minimal purification steps, improving sustainability and efficiency.

Palladium-Catalyzed Direct C–H Arylation

  • Method: A one-pot, two-step process involving Pd(OAc)2 catalysis, ligands such as DavePhos, and bases like Cs2CO3 under microwave irradiation.
  • Purpose: Enables direct arylation at the 7-position followed by saponification and decarboxylation.
  • Relevance: Though primarily for 7-substituted derivatives, this method demonstrates the utility of palladium-catalyzed C–H functionalization in pyrazolo[1,5-a]pyrimidine chemistry, potentially adaptable for iodination strategies.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Yield (%) Notes
1 Cyclocondensation and Cyclization 5-amino-pyrazoles + β-dicarbonyl compounds, K2S2O8, AcOH, mild temp 87–95 High atom economy, mild conditions
2 Oxidative Iodination NaI + K2S2O8, AcOH High (optimized) Selective 3-position iodination
3 Microwave-Assisted Cyclization Microwave irradiation, solvent-free or DMSO/DMF Near quantitative Rapid, eco-friendly
4 Pd-Catalyzed C–H Arylation (alternative) Pd(OAc)2, DavePhos, Cs2CO3, microwave 48–81 (varies) One-pot, versatile for substitutions

Detailed Research Findings and Notes

  • The oxidative cyclization-halogenation sequence is recognized as the most efficient and practical approach for synthesizing 3-iodo-pyrazolo[1,5-a]pyrimidin-7-one derivatives, combining simplicity, mild reaction conditions, and excellent yields.
  • Microwave-assisted methods provide a significant advantage in reducing reaction times and improving yields, supporting sustainable chemistry principles.
  • The choice of β-dicarbonyl compounds and reaction parameters allows fine-tuning of the pyrazolo[1,5-a]pyrimidine core, which is essential for biological activity optimization.
  • The palladium-catalyzed approach, while more complex, offers a route to diversify substitution patterns, potentially useful for further functionalization of the iodinated product.
  • The compound’s molecular formula is C9H10IN3O with a molecular weight of 303.10 g/mol, confirming the incorporation of iodine and methyl substituents on the pyrazolo[1,5-a]pyrimidin-7-one scaffold.

Chemical Reactions Analysis

Types of Reactions

3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can form additional rings through cyclization reactions, leading to more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. Research indicates that this compound exhibits significant activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are critical for cancer cell proliferation.

Case Studies on Anticancer Activity

  • A study published in Molecules (2021) discusses various derivatives of pyrazolo[1,5-a]pyrimidine and their synthesis routes. It reports that compounds with electron-withdrawing groups showed enhanced anticancer activity due to increased interactions with target proteins .

Enzymatic Inhibition

The compound also demonstrates enzymatic inhibitory activity , particularly against kinases and other enzymes involved in metabolic pathways. This makes it a candidate for developing targeted therapies in diseases where these enzymes play a crucial role.

Research Findings

  • Research has shown that pyrazolo[1,5-a]pyrimidines can selectively inhibit protein kinases associated with various cancers. For instance, studies have indicated that modifications at specific positions on the pyrazolo ring can enhance binding affinity to target enzymes .

Photophysical Properties

3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has garnered attention in material science due to its favorable photophysical properties. These include fluorescence and photostability, which are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Applications in Material Science

  • The structural versatility of pyrazolo[1,5-a]pyrimidines allows for modifications that can tailor their optical properties for specific applications in electronic materials .

Topical Applications

Emerging research suggests potential applications of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one in cosmetic formulations . Its properties may enhance skin hydration and provide anti-inflammatory benefits.

Formulation Insights

  • A study explored the formulation of topical products incorporating pyrazolo[1,5-a]pyrimidine derivatives and demonstrated improved skin hydration and sensory properties . The inclusion of such compounds could lead to innovative cosmetic products that leverage their bioactive properties.

Summary Table of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer activity
Enzymatic inhibition
Material SciencePhotophysical properties
Cosmetic FormulationsSkin hydration

Mechanism of Action

The mechanism of action of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Substituents Biological Activity Key Findings
Target Compound 3-I, 2,5,6-Me Antiviral (HCV polymerase) Iodine may enhance binding to viral polymerases via halogen bonding .
5-Benzyl-3-(4-Cl-phenyl)-2-Me (L5) 3-Cl, 2-Me, 5-Bn Antibacterial (S. aureus) Copper-dependent bactericidal activity; disrupts ATP and ion homeostasis .
QO-58 3-Ph, 2-CF₃, 5-Cl K⁺ channel opener (KCNQ) Trifluoromethyl group enhances membrane permeability and channel activation .
4-Ethyl-2-Thienyl (7c) 2-Thienyl, 4-Et Anti-inflammatory Thienyl group improves leukotriene inhibition and in vivo efficacy .
6-Carbethoxy-4-Et-3-NO₂ (7) 3-NO₂, 4-Et, 6-CO₂Et Antitrichomonal Specific combination of nitro and carbethoxy groups critical for activity .

Key Differences and Implications

Position 3 Substituents :

  • The iodine atom in the target compound provides a larger atomic radius and higher polarizability compared to chlorine (L5) or nitro groups (compound 7). This may improve binding affinity to viral polymerases through halogen bonding or hydrophobic interactions .
  • In contrast, the nitro group in antitrichomonal analogs (e.g., compound 7) facilitates redox-mediated mechanisms, which are absent in the iodinated target .

However, this may reduce solubility . Methylation at position 2 is also observed in antibacterial L5, suggesting a shared role in stabilizing the pyrimidinone core .

Electronic Effects :

  • The electron-withdrawing trifluoromethyl group in QO-58 increases electrophilicity, favoring interactions with potassium channel residues .
  • The iodine atom in the target compound exhibits moderate electron-withdrawing effects, which may fine-tune reactivity without destabilizing the core structure .

Antiviral Potential

The target compound belongs to a class of pyrazolo[1,5-a]pyrimidinones shown to inhibit hepatitis C virus (HCV) NS5B polymerase at submicromolar concentrations .

Antibacterial Activity

The methyl and iodine groups in the target could similarly coordinate metal ions, though this requires experimental validation .

Pharmacokinetic Considerations

  • Lipophilicity: The methyl groups at positions 2, 5, and 6 increase logP compared to hydrophilic analogs like 7c (logP ~2.5 vs.
  • Metabolic Stability : Iodine’s lower metabolic lability compared to nitro or ester groups (e.g., compound 7) may prolong half-life .

Biological Activity

3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound of significant interest due to its diverse biological activities, particularly in the context of anti-mycobacterial properties. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is C9H10IN3OC_9H_{10}IN_3O, and it features a pyrazolo-pyrimidine core that is known for various biological activities. The compound's structural characteristics contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .

Synthesis and Derivatives

The synthesis of 3-iodo derivatives of pyrazolo[1,5-a]pyrimidines has been achieved through regioselective halogenation methods. For instance, the iodination process is highly selective for the pyrazole ring among other heterocyclic units . This allows for the generation of a library of derivatives that can be screened for biological activity.

Antimycobacterial Activity

Recent studies have highlighted the potential of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one as an inhibitor of Mycobacterium tuberculosis (M.tb) ATP synthase. This enzyme is crucial for the energy metabolism of the bacteria and represents a promising target for new antitubercular agents. The compound has demonstrated potent in vitro activity against M.tb with low cytotoxicity in human cell lines .

Key Findings:

  • The compound exhibits significant inhibition of M.tb growth.
  • It has shown low hERG liability, indicating a favorable safety profile.
  • Structure-activity relationship studies have identified key substituents that enhance its antimycobacterial potency .

The mechanism by which 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one exerts its effects is not fully understood but appears to involve interference with metabolic pathways essential for bacterial survival. Unlike other compounds targeting cell wall biosynthesis or iron uptake mechanisms, this compound's action may relate to perturbing mitochondrial functions within M.tb .

Case Studies and Research Findings

A focused library of analogues based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been synthesized and tested. The most effective derivatives contained specific substitutions that improved their interaction with biological targets. In one study involving high-throughput screening against M.tb H37Rv strains, several compounds were identified with varying degrees of antitubercular activity .

CompoundActivityIC50 (µM)Comments
3-Iodo derivative AHigh0.25Effective against M.tb
3-Iodo derivative BModerate1.0Lower cytotoxicity
3-Iodo derivative CLow>10Poor activity

Structure–Activity Relationships

Research has established several key features that influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Substituent Position : The position and nature of substituents on the aromatic rings significantly affect potency.
  • Halogenation : Introduction of halogens such as iodine enhances biological activity due to increased lipophilicity and potential for better target engagement .

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of pyrazolo[1,5-a]pyrimidin-7-one derivatives?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOE (Nuclear Overhauser Effect) difference experiments , is critical for confirming regiochemistry and substituent proximity. For example, NOE experiments can verify spatial relationships between methyl groups and protons (e.g., 6-H and adjacent methyl groups in pyrazolo-pyrimidinones) . Additionally, 13C^{13}\text{C} NMR helps identify carbonyl and heterocyclic carbon environments, while IR spectroscopy confirms lactam or ketone functionalities .

Q. What synthetic strategies are used to construct the pyrazolo[1,5-a]pyrimidin-7-one core?

Answer: Common methods include:

  • Condensation reactions between aminopyrazoles and β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions .
  • Cyclization of triazole intermediates with orthoesters or aldehydes, as described in xanthine-derived fused systems .
  • Microwave-assisted Suzuki–Miyaura cross-coupling for C3-arylation, enabling efficient derivatization of brominated precursors .

Table 1: Synthetic Routes and Yields

MethodKey Reagents/ConditionsYield RangeReference
CondensationEthyl acetoacetate, acetic acid60-80%
Suzuki–Miyaura couplingAryl boronic acids, XPhosPdG2 catalyst70-95%

Q. What in vitro assays are used for initial biological screening of this scaffold?

Answer:

  • Anti-inflammatory activity : Carrageenan-induced rat paw edema, leukocyte superoxide production, and platelet aggregation assays .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (Mtb) or Trichomonas foetus .
  • Enzyme inhibition : IC50_{50} determination against targets like DXS (1-deoxy-D-xylulose 5-phosphate synthase) or monoamine oxidase B (MAO-B) .

Advanced Research Questions

Q. How do substituents at positions 3 and 5 influence antitubercular activity?

Answer: Structure-activity relationship (SAR) studies reveal:

  • Position 3 (iodo/nitro groups) : Enhances target binding via halogen bonding or electron-withdrawing effects. For example, 3-nitro derivatives showed Mtb inhibition (IC50_{50} ~10.6 μM) .
  • Position 5 (methyl groups) : Improves metabolic stability and membrane permeability. Trimethyl substitution (as in the target compound) may reduce off-target interactions .

Table 2: SAR of Key Substituents in Antitubercular Activity

Substituent (Position)Effect on Mtb IC50_{50}Mechanism InsightsReference
3-Iodo~5 μM (predicted)Halogen bonding with FAD
3-Nitro10.6 μMElectron-withdrawing, ROS induction
5-MethylImproved bioavailabilityReduced cytochrome P450 metabolism

Q. What mechanistic insights exist for copper complexes of pyrazolo[1,5-a]pyrimidin-7-ones?

Answer: Copper complexes (e.g., [Cu(L5)2_2]) disrupt bacterial physiology through:

  • ATP depletion : Measured via luciferase-based assays .
  • Electrolyte imbalance : Quantified using ion-selective electrodes or fluorescent probes .
  • Proton gradient collapse : Assessed via pH-sensitive dyes in S. aureus . The intact cell membrane (confirmed via SEM) suggests intracellular targeting rather than membrane disruption .

Q. How can resistance mechanisms in antitubercular derivatives be addressed?

Answer: Resistance in Mtb is linked to mutations in Rv1751 , a FAD-dependent hydroxylase that catabolizes the scaffold. Strategies include:

  • Introducing electron-deficient substituents (e.g., nitro groups) to resist enzymatic hydroxylation .
  • Co-administration with Rv1751 inhibitors (e.g., flavin antagonists) to block detoxification pathways .

Q. What cross-coupling reactions are effective for late-stage derivatization?

Answer: Suzuki–Miyaura cross-coupling under microwave irradiation (100°C, 1 hour) with XPhosPdG2 catalyst achieves >90% yield for C3-arylation. Key considerations:

  • Use PyBroP to activate lactam C–O bonds for C5 functionalization .
  • Avoid debromination by optimizing catalyst loading (2.5 mol%) .

Table 3: Optimized Cross-Coupling Conditions

ParameterOptimal ValueImpact on Yield
CatalystXPhosPdG2Prevents debromination
Temperature100°C (microwave)Reduces reaction time
Boronic Acid Equivalents1.2 eqMinimizes side products

Methodological Notes

  • Data Contradictions : While 3-nitro groups enhance antitubercular activity , they may increase cytotoxicity in eukaryotic cells. Balance substituent effects via iterative SAR studies.
  • Advanced Characterization : Combine X-ray crystallography (for copper complexes) with molecular dynamics simulations to predict binding modes to targets like Kv7 channels .

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